molecular formula C10H8ClNO4 B14388037 Phenyl (3-chloro-2,3-dioxopropyl)carbamate CAS No. 88241-20-7

Phenyl (3-chloro-2,3-dioxopropyl)carbamate

Cat. No.: B14388037
CAS No.: 88241-20-7
M. Wt: 241.63 g/mol
InChI Key: XFXDVLBNNQNLFA-UHFFFAOYSA-N
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Description

Phenyl (3-chloro-2,3-dioxopropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is characterized by the presence of a phenyl group, a chloro-substituted dioxopropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-chloro-2,3-dioxopropyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the desired carbamate . This method offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-chloro-2,3-dioxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Phenyl (3-chloro-2,3-dioxopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenyl (3-chloro-2,3-dioxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (3-chloro-2,3-dioxopropyl)carbamate can be compared with other carbamate compounds, such as:

    Phenyl carbamate: Lacks the chloro-substituted dioxopropyl group, making it less reactive in certain chemical reactions.

    Methyl (3-chloro-2,3-dioxopropyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, leading to different physical and chemical properties.

    Ethyl (3-chloro-2,3-dioxopropyl)carbamate: Similar to the methyl derivative but with an ethyl group, affecting its reactivity and applications.

Properties

CAS No.

88241-20-7

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

phenyl N-(3-chloro-2,3-dioxopropyl)carbamate

InChI

InChI=1S/C10H8ClNO4/c11-9(14)8(13)6-12-10(15)16-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)

InChI Key

XFXDVLBNNQNLFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(=O)C(=O)Cl

Origin of Product

United States

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